3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
Description
Properties
IUPAC Name |
3-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-10-16(21-24-13)11-22-8-6-14(7-9-22)12-23-18-5-4-17(19-20-18)15-2-3-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQBFVQWHQICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
- R3 Group : The cyclopropyl group in the target compound and ’s analog may enhance metabolic stability compared to the chloro substituent in ’s compound. Cyclopropyl is a bioisostere for groups like tert-butyl, improving lipophilicity and membrane permeability .
- Piperidine/Piperazine Substituent: The target’s 5-methyl-1,2-oxazole introduces an electron-rich heterocycle capable of hydrogen bonding and dipole interactions, contrasting with the sulfonyl group in ’s compound, which is strongly electron-withdrawing.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (calculated) | 2.8 | 3.1 | 2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 6 | 8 | 7 |
- The target compound’s moderate LogP (2.8) balances solubility and membrane permeability. Its fewer rotatable bonds compared to ’s analog may reduce entropic penalties during protein binding .
Biological Activity
3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyridazine core modified with a cyclopropyl group and a methoxy-piperidine moiety. Its structural complexity suggests potential interactions with biological targets.
Chemical Formula: C_{15}H_{20}N_4O_2
Molecular Weight: 288.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including cycloaddition and functional group transformations. The compound has been synthesized through reactions involving mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles, which yield pyridazine derivatives with varying biological activities .
Antitumor Activity
Research has shown that derivatives similar to 3-Cyclopropyl-6-{...} exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cells (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7) with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LoVo | < 10 | High |
| SK-OV-3 | < 20 | Moderate |
| MCF-7 | < 15 | High |
Cytotoxicity in Non-Human Models
In addition to human cell lines, the compound's cytotoxicity was evaluated using crustacean models such as Artemia franciscana and Daphnia magna. The results indicated low toxicity levels in these models, suggesting a selective action towards human cells over non-target organisms .
Case Studies
One notable study involved the evaluation of a related compound's effects on human adenocarcinoma-derived adherent cell lines. The study concluded that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations as low as 10 µM .
Another case study explored the compound's potential as an antiviral agent. While initial screenings indicated limited antiviral activity against HIV, other derivatives showed promising results against cytomegalovirus and varicella-zoster virus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
